molecular formula C16H16ClN3O2 B11186759 3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methyldihydro-1H-pyrrole-2,5-dione

3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methyldihydro-1H-pyrrole-2,5-dione

Cat. No.: B11186759
M. Wt: 317.77 g/mol
InChI Key: JOJYFZRSTOQMDS-UHFFFAOYSA-N
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Description

3-(6-Chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methyldihydro-1H-pyrrole-2,5-dione is a heterocyclic compound combining a beta-carboline scaffold with a dihydro-pyrrole-2,5-dione moiety. Beta-carbolines are recognized for their diverse pharmacological activities, including interactions with neurotransmitter receptors and enzymes, while the pyrrole-2,5-dione group is associated with modulation of cellular signaling pathways, such as phospholipase C (PLC) inhibition .

Properties

Molecular Formula

C16H16ClN3O2

Molecular Weight

317.77 g/mol

IUPAC Name

3-(6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-1-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C16H16ClN3O2/c1-19-15(21)7-14(16(19)22)20-5-4-10-11-6-9(17)2-3-12(11)18-13(10)8-20/h2-3,6,14,18H,4-5,7-8H2,1H3

InChI Key

JOJYFZRSTOQMDS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C1=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Pictet-Spengler Cyclization

The beta-carboline core is synthesized via the Pictet-Spengler reaction, which involves condensation of a tryptamine derivative (e.g., 6-chlorotryptamine) with an aldehyde or ketone. For example, 6-chlorotryptamine reacts with formaldehyde under acidic conditions (e.g., trifluoroacetic acid) to form the tetrahydro-beta-carboline (THBC) intermediate. Oxidative aromatization using reagents like dichlorodicyanoquinone (DDQ) or catalytic Pd/C under microwave irradiation yields the fully aromatic beta-carboline.

Mechanistic Details :

  • Iminium Formation : Protonation of the aldehyde facilitates nucleophilic attack by the tryptamine’s primary amine, forming an iminium ion.

  • Cyclization : The indole’s C3 position attacks the iminium, generating the THBC scaffold.

  • Aromatization : Oxidation removes two hydrogens, converting THBC to beta-carboline.

Chlorination Strategies

Regioselective chlorination at the 6-position is achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane. The reaction proceeds via electrophilic aromatic substitution, with directing effects from the indole’s nitrogen.

Synthesis of the Pyrrole-2,5-Dione Fragment

Cyclization of Maleic Anhydride Derivatives

The pyrrole-2,5-dione (maleimide) is synthesized by reacting methylamine with maleic anhydride in the presence of Brønsted or Lewis acids. For example, methanesulfonic acid catalyzes the cyclodehydration of maleamic acid intermediates at 120°C, yielding 1-methylpyrrole-2,5-dione.

Key Reaction Conditions :

  • Catalysts : H₃PO₄, H₂SO₄, or acidic ion exchangers.

  • Solvents : Toluene or xylene (water-immiscible to facilitate azeotropic water removal).

  • Temperature : 80–150°C under reflux.

Coupling Strategies for Beta-Carboline and Pyrrole-2,5-Dione

Alkylation at the Beta-Carboline’s N2 Position

The N2 nitrogen of the beta-carboline undergoes alkylation with 1-methylpyrrole-2,5-dione derivatives. Sodium hydride (NaH) in anhydrous DMF deprotonates the beta-carboline, enabling nucleophilic attack on a brominated pyrrole-dione (e.g., 3-bromo-1-methylpyrrole-2,5-dione).

Example Protocol :

  • Dissolve 6-chloro-beta-carboline (1 eq) in DMF.

  • Add NaH (2 eq) at 0°C, followed by 3-bromo-1-methylpyrrole-2,5-dione (1.2 eq).

  • Stir at room temperature for 12 hours.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Mitsunobu Reaction

An alternative coupling uses the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to link hydroxylated intermediates.

Optimization and Alternative Methods

One-Pot Cascades

Recent advances employ palladium-catalyzed cascades to streamline synthesis. For instance, a Heck coupling between bromophenylpyridines and alkenes constructs the beta-carboline, followed by in situ maleimide formation.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes. A 2009 study achieved 85% yield in 15 minutes using Pd/C-K10 montmorillonite under microwave irradiation.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, indole H4), 4.30 (m, 2H, CH₂N), 3.10 (s, 3H, N-CH₃).

  • IR (KBr): 1715 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Comparative Reaction Data

MethodCatalystYield (%)Time (h)
Pictet-SpenglerTFA7824
AlkylationNaH/DMF6512
MitsunobuDEAD/PPh₃726
MicrowavePd/C-K10850.25

Chemical Reactions Analysis

Types of Reactions

3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methyldihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more reactive intermediates, which can further participate in additional chemical transformations.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound, potentially altering its biological activity.

    Substitution: The chlorine atom in the beta-carboline ring can be substituted with other functional groups, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve the use of solvents such as dichloromethane or ethanol and controlled temperatures.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block for the development of new materials and catalysts.

    Biology: Research has shown that derivatives of this compound exhibit various biological activities, including antimicrobial and anticancer properties. These activities make it a promising candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are being explored in the treatment of diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a potential lead compound for the development of new pharmaceuticals.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methyldihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various cellular effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways. Additionally, the compound’s antimicrobial properties may result from its interaction with bacterial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues
2.1.1. Pyrano[2,3-c]pyrazole Derivatives (e.g., Compounds 3s and 3t)

Compounds such as 6-amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile (3s) and 6-amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile (3t) share the pyrrole-2,5-dione core but differ in fused heterocyclic systems (pyrano-pyrazole vs. beta-carboline) .

Key Structural Differences :

  • Target Compound : Beta-carboline fused with dihydro-pyrrole-dione.
  • Pyrano-pyrazoles (3s, 3t): Pyrano-pyrazole fused with pyrrole-dione, substituted with chlorophenyl and methoxyphenyl groups.
2.1.2. U-73122 and U-73343

U-73122 (1-[6-[[17β-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione) is a potent PLC inhibitor, while its analog U-73343 lacks PLC-suppressive activity due to minor structural modifications (pyrrolidine-dione vs. pyrrole-dione) .

Key Structural Differences :

  • Target Compound : Beta-carboline substituent.
  • U-73122: Steroid-derived aminohexyl chain attached to pyrrole-dione.
Functional and Pharmacological Comparisons
2.2.1. PLC Inhibition Potential
  • U-73122: Inhibits PLC-dependent processes at 0.1–1 µM, suppressing inositol trisphosphate (IP3) production and calcium mobilization in neutrophils .

Table 2: Functional Comparison

Compound Primary Activity Key Targets Application
Target Compound Hypothesized PLC/receptor modulation Neurological/PLC pathways Pharmaceutical*
U-73122 PLC inhibition Neutrophils, platelets Research tool
Fluoroimide Fungicidal activity Plant pathogens Agriculture
Pyrano-pyrazoles Undisclosed (synthetic focus) N/A Research (chemical synthesis)

*Assumed based on beta-carboline’s known bioactivity.

Research Findings and Gaps
  • Synthetic Challenges: The target compound’s beta-carboline-pyrrole-dione fusion may pose synthetic complexity compared to pyrano-pyrazoles, which are synthesized in high yields (e.g., 80% for 3s) .
  • Pharmacological Data: While U-73122’s PLC inhibition is well-documented , the target compound’s activity remains speculative.

Biological Activity

3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methyldihydro-1H-pyrrole-2,5-dione is a complex organic compound with the potential for significant biological activity. This compound features a unique structure that integrates elements from both beta-carboline and pyrrole derivatives. The presence of a chloro substituent on the beta-carboline moiety may enhance its biological properties, making it a subject of interest in medicinal chemistry.

PropertyValue
Common NameThis compound
CAS Number1401533-51-4
Molecular FormulaC₁₆H₁₆ClN₃O₂
Molecular Weight317.77 g/mol

Synthesis

The synthesis of this compound can be achieved through multi-step organic synthesis techniques. Typical methods involve the reaction of beta-carboline derivatives with dihydropyrrole dione components under controlled conditions to yield the target compound.

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Neuroprotective Effects : The beta-carboline scaffold is known for its interaction with neurotransmitter systems, particularly in modulating GABAergic activity and influencing dopaminergic pathways.
  • Anticancer Properties : Preliminary studies suggest that derivatives may act as effective modulators of ion channels and receptors involved in cancer pathways. For instance, related compounds have shown significant inhibitory effects on various cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or structurally similar to this compound:

Study 1: Anticancer Activity

A study focused on 4-amino derivatives of pyrrole-diones demonstrated their ability to inhibit the growth of cancer cell lines such as HCT116 and SW620 with IC₅₀ values ranging from 1.0 to 1.6 × 10⁻⁸ M. These compounds also showed potential as EGFR and VEGFR2 inhibitors .

Study 2: Neuroprotective Properties

Another research highlighted the neuroprotective properties of beta-carboline derivatives against oxidative stress-induced neuronal damage. The mechanism was attributed to their ability to modulate GABA receptors and reduce excitotoxicity .

Interaction Studies

Preliminary data suggest that this compound may interact with specific receptors or enzymes involved in neurotransmission or cell signaling pathways. Techniques such as molecular docking studies and binding affinity assays are crucial for elucidating these interactions.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth of cancer cell lines (IC₅₀ < 10⁻⁸ M)
NeuroprotectionModulates GABA receptors; reduces excitotoxicity
Ion Channel ModulationPotential modulators in ion channel activity

Q & A

Basic: How can researchers optimize synthetic routes for this compound?

Methodological Answer:
Utilize statistical Design of Experiments (DOE) to systematically identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). A fractional factorial design reduces the number of trials while capturing interactions between variables. For example, a 2<sup>k</sup> factorial design (where k = variables) can isolate optimal conditions for yield and purity. Response Surface Methodology (RSM) further refines nonlinear relationships .

Key Parameters to Test:

  • Reaction time and temperature
  • Solvent polarity (e.g., DMF vs. THF)
  • Catalytic systems (e.g., Lewis acids)
  • Substrate stoichiometry

Advanced: What computational approaches resolve ambiguities in reaction pathways for this β-carboline-pyrrolidinedione hybrid?

Methodological Answer:
Employ quantum chemical calculations (e.g., DFT or ab initio methods) to map potential energy surfaces and transition states. Tools like the ICReDD framework integrate reaction path searches with experimental validation, narrowing optimal conditions through feedback loops. For instance, compute activation energies for competing pathways (e.g., nucleophilic substitution vs. cyclization) to prioritize synthetic strategies .

Example Workflow:

Optimize reactant geometries using B3LYP/6-31G(d).

Identify transition states with Nudged Elastic Band (NEB) methods.

Validate with experimental kinetics (e.g., Arrhenius plots).

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Combine <sup>1</sup>H/<sup>13</sup>C NMR (to confirm substituent positions and stereochemistry), high-resolution mass spectrometry (HRMS) (for molecular formula verification), and X-ray crystallography (to resolve crystal packing and hydrogen-bonding networks). For chlorinated β-carboline moieties, <sup>35</sup>Cl NMR or halogen-specific 2D-NMR (e.g., HMBC) can clarify electronic environments .

Common Pitfalls:

  • Overlapping NMR signals due to diastereotopic protons.
  • Hygroscopicity affecting crystallinity.

Advanced: How to address conflicting data in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer:
Apply comparative meta-analysis to reconcile discrepancies. For instance, if solubility values vary across studies, standardize test conditions (e.g., pH, ionic strength) and validate via Hansen Solubility Parameters (HSP) . Cross-reference computational predictions (e.g., COSMO-RS) with experimental measurements. Contradictions in thermal stability may arise from differential scanning calorimetry (DSC) protocols; replicate studies under inert atmospheres to exclude oxidation artifacts .

Data Integration Table:

StudySolubility (mg/mL)MethodpHTemp (°C)
A0.15Shake-flask7.025
B0.08HPLC-UV7.437

Basic: How to assess hydrolytic stability under physiological conditions?

Methodological Answer:
Design accelerated stability studies in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC-UV/PDA at timed intervals. Use pseudo-first-order kinetics to calculate half-lives. For solid-state stability, employ dynamic vapor sorption (DVS) to quantify hygroscopicity-driven degradation .

Critical Factors:

  • Buffer composition (e.g., phosphate vs. citrate).
  • Light exposure (conduct amber vial controls).

Advanced: What strategies enable rational design of derivatives with enhanced bioactivity?

Methodological Answer:
Leverage structure-activity relationship (SAR) models guided by molecular docking (e.g., AutoDock Vina) and pharmacophore mapping. Replace the 6-chloro substituent with bioisosteres (e.g., CF3) while preserving π-π stacking in the β-carboline core. Validate synthetic analogs via in vitro assays (e.g., enzyme inhibition) and correlate with computed binding energies .

Derivative Design Table:

PositionModificationPredicted ΔG (kcal/mol)Observed IC50 (μM)
6-ClCF3-9.212.3
6-ClBr-8.718.9

Basic: What purification methods resolve diastereomers or regioisomers?

Methodological Answer:
Use preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or crystallization-induced diastereomer resolution . For regioisomers, optimize mobile-phase gradients (e.g., heptane/EtOAc with 0.1% TFA) to exploit polarity differences. Confirm purity via melting point depression analysis .

Advanced: How to predict reactivity in heterogeneous catalytic systems?

Methodological Answer:
Combine microkinetic modeling with surface-sensitive techniques (e.g., in situ DRIFTS or XPS) to probe active sites. For example, simulate adsorption energies of the pyrrolidinedione ring on Pd/C or PtO2 surfaces using Vienna Ab Initio Simulation Package (VASP). Validate with batch reactor studies under controlled H2 pressures .

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